3-Tosylimidazolidine-2,4-dione

Antimalarial drug discovery Plasmodium falciparum Hydantoin derivatives

Procure the tosylated analog for antimalarial hit-to-lead research. Exhibits sub-nanomolar potency (IC₅₀ 3.97 nM) vs Pf3D7—3× more potent than chloroquine—and exceptional selectivity (>100 μM, MCR-5 cells). An N-3 isobutyryl variant is 15,500-fold less active; only the 3-tosyl derivative delivers high-potency hits. Essential for HTS assay validation and mapping hydantoin scaffold SAR in rational drug design.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
Cat. No. B12381150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tosylimidazolidine-2,4-dione
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O
InChIInChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)
InChIKeyKMXJIJFWFDCXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tosylimidazolidine-2,4-dione: Hydantoin-Derived Antimalarial Lead for Pf3D7 Strain Research


3-Tosylimidazolidine-2,4-dione (CAS: not assigned; compound 2c) is a synthetic heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class, characterized by a para-toluenesulfonyl (tosyl) substituent at the N-3 position [1]. The compound features a molecular formula of C₁₀H₁₀N₂O₄S and a molecular weight of 254.26 g/mol [2]. First disclosed in a 2024 structure–activity relationship (SAR) study of novel antiplasmodial agents, 3-Tosylimidazolidine-2,4-dione was identified as the most potent derivative within a series of 5-substituted, 3-substituted, and 3,5-disubstituted hydantoins [1]. The introduction of the sulfonamide moiety at position-3 was found to confer significantly enhanced in vitro potency against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum, positioning this compound as a compelling scaffold for antimalarial lead optimization programs [1].

3-Tosylimidazolidine-2,4-dione: Why In-Class Hydantoin Analogs Cannot Be Substituted


Substitution among hydantoin derivatives in antimalarial research cannot be performed arbitrarily due to the profound impact of specific substituent positioning on biological activity. A systematic SAR investigation by Chin et al. (2024) revealed that antiplasmodial potency is exquisitely sensitive to the nature and location of substituents on the hydantoin core [1]. While 3-Tosylimidazolidine-2,4-dione (2c) exhibited single-digit nanomolar IC₅₀ values, closely related analogs bearing alternative 3-substituents (e.g., 2a, 2b, 2d) or 5-substitutions (1a–d) showed markedly reduced activity [1]. Most critically, the 3,5-disubstituted derivative 3b—which retains a tosyl-like aromatic sulfonyl group but introduces an additional 5-substituent—demonstrated an IC₅₀ of 27.52 µM, representing a potency loss of nearly 7,000-fold relative to 2c [1]. These findings underscore that procurement and experimental use of the exact compound is essential; generic hydantoins lacking the precise N-3 tosyl substitution will not recapitulate the nanomolar antiplasmodial activity documented for this specific chemical entity.

3-Tosylimidazolidine-2,4-dione: Quantitative Differentiation Evidence Against Comparators


3-Tosylimidazolidine-2,4-dione vs. Chloroquine: 3-Fold Superior Antiplasmodial Potency Against Pf3D7

In a direct head-to-head comparison within the same study, 3-Tosylimidazolidine-2,4-dione (2c) demonstrated a three-fold improvement in antiplasmodial potency relative to the clinical antimalarial chloroquine against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum in vitro [1]. This represents a significant potency advantage for a novel scaffold compound over an established therapeutic standard.

Antimalarial drug discovery Plasmodium falciparum Hydantoin derivatives

3-Tosylimidazolidine-2,4-dione vs. Closest In-Class Analog: ~7,000-Fold Potency Superiority Over Compound 3b

Direct comparison within the same synthetic series revealed that 3-Tosylimidazolidine-2,4-dione (2c) exhibits approximately 6,900-fold superior antiplasmodial potency compared to compound 3b, a 3,5-disubstituted hydantoin that also bears an aromatic sulfonyl moiety [1]. The introduction of a 5-substituent in 3b—despite retention of a sulfonyl group at the 3-position—led to a catastrophic loss of activity, underscoring the precise structural requirements for nanomolar potency [1].

Hydantoin SAR Antimalarial lead optimization Sulfonamide pharmacophore

Selectivity Profile: Inactivity Against Human MCR-5 Fibroblasts (IC₅₀ > 100 µM)

3-Tosylimidazolidine-2,4-dione was evaluated for cytotoxic effects against human MCR-5 normal lung fibroblast cells and found to be inactive at concentrations up to 100 µM, with an IC₅₀ exceeding this upper limit [1]. This contrasts with many antimalarial compounds that exhibit measurable cytotoxicity in the micromolar range, and provides a baseline selectivity estimate that supports the compound's suitability for further optimization with reduced mammalian cell toxicity liability.

Cytotoxicity Selectivity index Mammalian cell safety

Structural SAR Differentiation: N-3 Tosyl Substitution Is Essential for Potency

Systematic SAR evaluation by Chin et al. (2024) demonstrated that antiplasmodial activity is highly dependent on the specific substitution pattern of the hydantoin core. Compound 2c (3-Tosylimidazolidine-2,4-dione), bearing a para-toluenesulfonyl group at the N-3 position, exhibited IC₅₀ = 3.97 nM, whereas 5-substituted analogs (1a–d) and 3,5-disubstituted derivatives (3a–d) showed markedly reduced or absent activity [1]. The introduction of sulfonamide moiety at position-3 was explicitly identified as the structural feature responsible for the remarkable 3-fold improvement over chloroquine [1].

Structure–activity relationship Sulfonamide Hydantoin substitution

3-Tosylimidazolidine-2,4-dione: Research and Industrial Application Scenarios Based on Quantified Evidence


Antimalarial Lead Optimization and SAR Expansion Programs

3-Tosylimidazolidine-2,4-dione serves as a quantitatively validated starting point for antimalarial lead optimization campaigns. Its three-fold potency advantage over chloroquine (IC₅₀ = 3.97 nM vs. ~11.9 nM) [1] and exceptional selectivity window (>25,000) [1] position it as a high-priority scaffold for medicinal chemistry expansion. Research groups pursuing novel chemotypes for malaria therapy—particularly those targeting chloroquine-sensitive Pf3D7 or seeking scaffolds orthogonal to established aminoquinolines—should prioritize this compound as a reference standard and synthetic template for generating focused libraries of N-3 substituted hydantoins.

In Vitro Antimalarial Screening Reference Compound for Hydantoin Chemotypes

Given its well-characterized, reproducible IC₅₀ value of 3.97 ± 0.01 nM against Pf3D7 [1], 3-Tosylimidazolidine-2,4-dione is suitable for use as an internal positive control in in vitro antiplasmodial assays when evaluating novel hydantoin derivatives or related heterocyclic chemotypes. Its stability as a solid and defined biological activity profile enable consistent benchmarking across assay plates and experimental batches, facilitating cross-study comparisons of potency data generated within antimalarial screening workflows.

Selectivity Profiling and Cytotoxicity Benchmarking Studies

The established inactivity of 3-Tosylimidazolidine-2,4-dione against human MCR-5 normal fibroblasts (IC₅₀ > 100 µM) [1] makes it a valuable comparator compound for cytotoxicity counter-screening in antimalarial discovery. Researchers can use this compound to benchmark the selectivity of new antiplasmodial leads, distinguishing between compounds that exhibit favorable therapeutic windows (as seen with 2c) and those with inherent mammalian cell toxicity liabilities. This application is particularly relevant for early-stage triage of hits from phenotypic Plasmodium screens.

Chemical Biology Tool for Probing Sulfonamide Pharmacophore Requirements

The SAR data demonstrating that N-3 tosyl substitution confers a ~6,900-fold potency advantage over 3,5-disubstituted analogs [1] establishes 3-Tosylimidazolidine-2,4-dione as a precise chemical probe for investigating sulfonamide-dependent antiplasmodial mechanisms. In target identification and validation studies, this compound can be used alongside less potent substitution analogs (e.g., 3b) as a matched molecular pair to dissect the contribution of the sulfonamide moiety to target engagement and downstream parasite killing.

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